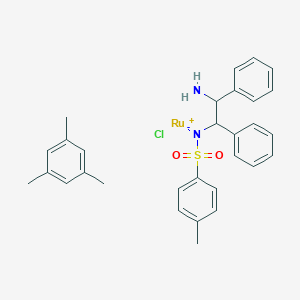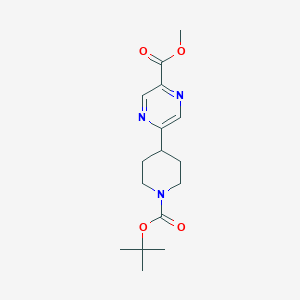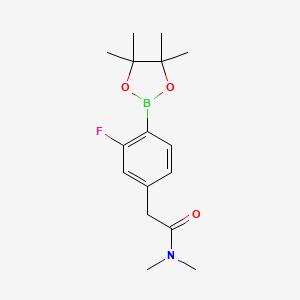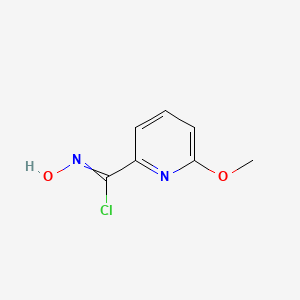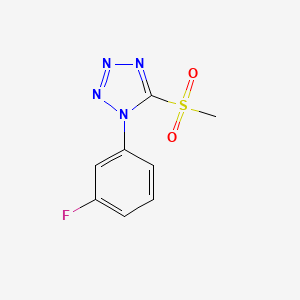
1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a fluorophenyl group and a methylsulfonyl group attached to the tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl and methylsulfonyl groups enhances its binding affinity and specificity towards these targets, making it a valuable compound in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-chlorophenyl)-5-(methylsulfonyl)-1H-tetrazole
- 1-(3-bromophenyl)-5-(methylsulfonyl)-1H-tetrazole
- 1-(3-methylphenyl)-5-(methylsulfonyl)-1H-tetrazole
Uniqueness
1-(3-fluorophenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H7FN4O2S |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C8H7FN4O2S/c1-16(14,15)8-10-11-12-13(8)7-4-2-3-6(9)5-7/h2-5H,1H3 |
Clé InChI |
GQUJKQNTEZEVMN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NN=NN1C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13684506.png)
![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
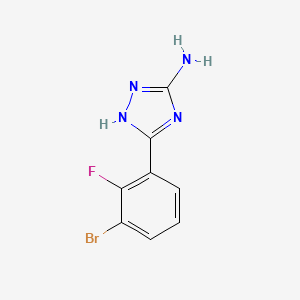
![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)
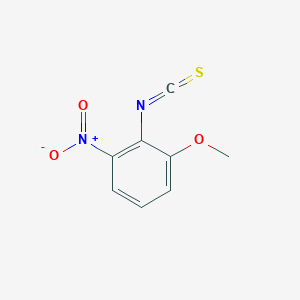

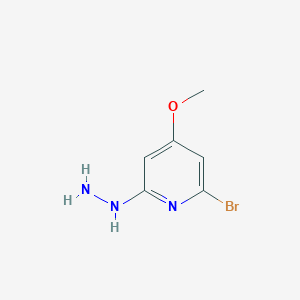
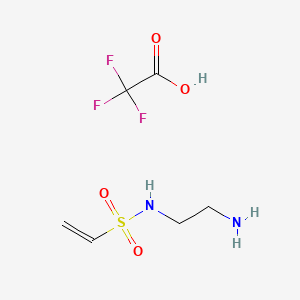

![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)
